molecular formula C13H9NO4 B6414204 4-(3-CARBOXYPHENYL)NICOTINIC ACID CAS No. 1261962-19-9

4-(3-CARBOXYPHENYL)NICOTINIC ACID

Cat. No.: B6414204
CAS No.: 1261962-19-9
M. Wt: 243.21 g/mol
InChI Key: BFTPBRAQKNCUPI-UHFFFAOYSA-N
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Description

4-(3-Carboxyphenyl)nicotinic acid is a heteroaromatic compound featuring a nicotinic acid (pyridine-3-carboxylic acid) backbone substituted at the 4-position with a 3-carboxyphenyl group. This structure combines the electron-withdrawing properties of the carboxylic acid groups with the aromatic stability of the pyridine and benzene rings.

Properties

IUPAC Name

4-(3-carboxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-12(16)9-3-1-2-8(6-9)10-4-5-14-7-11(10)13(17)18/h1-7H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTPBRAQKNCUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692540
Record name 4-(3-Carboxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261962-19-9
Record name 4-(3-Carboxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-carboxyphenyl)nicotinic acid typically involves the reaction of nicotinic acid with a suitable carboxyphenyl derivative. One common method is the condensation reaction between nicotinic acid and 3-carboxybenzaldehyde in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then subjected to purification processes, including recrystallization, to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Carboxyphenyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(3-carboxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties and biological activities. Additionally, the carboxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and function .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Key Compounds Analyzed :

2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (Compound 17, )

Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid, )

5-(4-Bromophenyl)Nicotinic Acid ()

6-(3-Carboxyphenyl)Nicotinic Acid ()

Table 1: Structural and Functional Comparisons
Compound Core Structure Substituents Key Functional Groups
4-(3-Carboxyphenyl)nicotinic acid Pyridine-3-carboxylic acid 4-(3-carboxyphenyl) Two carboxylic acids, aromatic rings
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide Benzamide 2-tetradecanoylamino, 3-carboxyphenyl Amide, long acyl chain, carboxylic acid
Caffeic Acid Phenylpropanoid 3,4-dihydroxyphenyl, acrylic acid Dihydroxybenzene, α,β-unsaturated carboxylic acid
5-(4-Bromophenyl)nicotinic acid Pyridine-3-carboxylic acid 4-bromophenyl Bromoaryl, carboxylic acid
6-(3-Carboxyphenyl)nicotinic acid Pyridine-3-carboxylic acid 6-(3-carboxyphenyl) Carboxylic acids (positional isomer)
PCAF HAT Inhibition
  • The presence of a long acyl chain (e.g., tetradecanoylamino) and a 3-carboxyphenyl group enhances activity, though positional isomerism (3- vs. 4-carboxyphenyl) shows minimal impact .
Role of Substituents :
  • Acyl chain length: Long chains (e.g., tetradecanoyl in Compound 17) improve hydrophobic interactions with enzyme pockets .
  • Carboxy group position: 3-carboxyphenyl vs.

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